N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
N-butan-2-yl-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-3-10(2)16-13-12-9-15-20(14(12)18-19-17-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNZESLVFDZRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 5-amino-pyrazoles with substituted 1,3,5-triazines. One common method involves the use of sec-butylamine and phenyl-substituted triazines under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 75°C) for an extended period (e.g., 30 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Scientific Research Applications
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are used in the synthesis of various heterocyclic scaffolds.
1,3,5-Triazines: These compounds have a triazine ring and are known for their diverse biological activities.
Uniqueness
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl and phenyl groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of pyrazolo[3,4-d][1,2,3]triazines. These compounds are recognized for their potential in pharmaceutical applications due to their ability to interact with various biological targets. The unique structure of this compound allows for significant biological activity, including antitumor and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-pyrazoles with substituted 1,3,5-triazines. A common synthetic route utilizes sec-butylamine and phenyl-substituted triazines under controlled conditions in solvents like tetrahydrofuran (THF) at elevated temperatures (around 75°C) for extended periods (approximately 30 hours) to ensure complete conversion .
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-d][1,2,3]triazine class exhibit significant antitumor properties. A study evaluated a series of substituted pyrazolo derivatives for their cytostatic activity against various cancer cell lines. The results demonstrated that certain derivatives showed notable antiproliferative effects on human lymphoblastoid cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 2e | MT-4 | 10 | Moderate |
| 2j | MT-4 | 5 | High |
| 4b | MT-4 | 15 | Low |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. However, findings suggest that while some derivatives exhibit moderate activity against specific bacterial strains, others were ineffective against tested fungi and bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites. This interaction may block substrate access or alter enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist in cellular signaling pathways .
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antiviral Studies : A series of pyrazolo derivatives were synthesized and evaluated for their ability to inhibit HIV replication. Although some compounds displayed cytostatic properties on human lymphoblastoid cell lines (MT-4), none showed effectiveness against HIV-induced cytopathogenicity .
- Antifungal Evaluation : In another study focusing on antifungal activity against various human pathogenic fungi and bacteria, the results indicated that none of the tested pyrazole derivatives were effective against the pathogens evaluated .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d][1,2,3]triazine core in this compound?
The pyrazolo[3,4-d][1,2,3]triazine scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Step 1 : Formation of a pyrazole intermediate through condensation of hydrazine derivatives with β-ketoesters or nitriles.
- Step 2 : Triazine ring closure via cycloaddition or nucleophilic substitution, often using reagents like ammonium acetate or cyanamide under reflux conditions .
- Step 3 : Functionalization at the 4-position via nucleophilic aromatic substitution (SNAr) with sec-butylamine, requiring precise pH control (e.g., NaHCO₃ buffer) to avoid side reactions .
Key optimization parameters : Reaction time (12–24 hrs), solvent polarity (DMF or DMSO), and temperature (80–120°C) to achieve yields >65% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and sec-butyl chain signals (δ 1.0–1.5 ppm for CH₃ and CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+ at m/z 336.1812 for C₁₆H₁₈N₆) .
- X-ray crystallography : For unambiguous assignment of the fused triazolo-pyrazolo-pyrimidine system, though crystal growth may require slow evaporation in chloroform/hexane mixtures .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., N-7 in the triazine ring) for kinase ATP-binding site interactions .
- Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., AKT1 or CDK2) to model binding poses. Focus on hydrogen bonds between the sec-butyl amine and kinase hinge regions (e.g., Glu91 in AKT1) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to evaluate residence time and entropy changes .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?
- Methodological harmonization :
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer ionic strength to reduce variability .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-overexpressing) to isolate target-specific effects .
- Meta-analysis : Use tools like Prism to aggregate dose-response curves from independent studies, applying outlier detection (Grubbs’ test) to exclude anomalous data .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
-
LogP optimization : Introduce polar substituents (e.g., hydroxyl or fluorine) on the phenyl ring to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
-
Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sec-butyl oxidation). Mitigate via deuteration at β-positions .
-
PK parameters :
Parameter Value (Current) Target Method t₁/₂ (hr) 1.2 >4 IV bolus (rat) Cmax (µg/mL) 8.5 >15 Oral gavage Bioavailability 22% >30% LC-MS/MS analysis
Mechanistic and Translational Questions
Q. How does the sec-butyl group influence target selectivity versus off-target effects?
- Steric effects : The branched sec-butyl chain reduces off-target binding to cytochrome P450 isoforms (e.g., CYP3A4) by limiting access to hydrophobic active sites .
- Selectivity profiling : Screen against a kinase panel (e.g., 400 kinases at 1 µM). A >10-fold selectivity for JAK2 over JAK3 has been observed in analogs, attributed to the sec-butyl’s orientation in the back pocket .
Q. What in vitro models best recapitulate the compound’s anti-proliferative effects?
- 3D spheroid models : Use HCT116 colorectal cancer spheroids to mimic tumor microenvironments. EC₅₀ values in 3D are typically 3–5× higher than 2D monolayers due to diffusion barriers .
- Patient-derived organoids (PDOs) : Validate efficacy in PDOs with KRAS mutations, correlating response with phospho-STAT3 inhibition (Western blot) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
